endotoxin tolerancesepsis prophylaxistherapeutic index
Researchers requiring TLR4 immunomodulation without LPS toxicity face limited options-most lipid A analogs lack the therapeutic window for reproducible in vivo studies. SDZ MRL 953 addresses this with a 10⁴- to >7×10⁵-fold toxicity reduction versus LPS while retaining protective immunostimulatory activity.
• Selective cytokine induction: elevates G-CSF and IL-6 without triggering TNF-α, IL-1β, or IL-8 release
• Prophylactic efficacy: single pretreatment dose enhances antibiotic rescue in E. coli and S. aureus sepsis models
• Endotoxin tolerance: time-dependent protection against LPS-induced acute lung injury when administered 12 h pre-challenge
Supplied as solid powder, ≥98% purity; available via custom synthesis with international delivery.
Molecular FormulaC48H92NO14P
Molecular Weight938.2 g/mol
CAS No.123136-61-8
Cat. No.B048444
⚠ Attention: For research use only. Not for human or veterinary use.
SDZ MRL 953 (CAS 123136-61-8) is a synthetic monosaccharidic lipid A analog and immunostimulant [1]. It features a single glucosamine backbone with three (R)-3-hydroxytetradecanoyl acyl chains and a C1-phosphate group, representing a minimal lipid A substructure capable of retaining immunostimulatory properties [2]. Preclinical studies demonstrate that SDZ MRL 953 exhibits an improved therapeutic window compared to native lipopolysaccharide (LPS) and synthetic lipid A, with significantly reduced toxicity while maintaining protective immunopharmacological activity [3].
TLR4/MD-2 immunostimulatory tool compound with reported low toxicity in animal models
Defined monosaccharidic lipid A analog for structure-activity and cytokine selectivity studies
Supports prophylactic immunostimulation and antibiotic-adjuvant research in sepsis models
Reported selective G-CSF/IL-6 induction without TNF-α elevation in human Phase I setting
[1] Lam C, Schütze E, Hildebrandt J, Aschauer H, Liehl E, Macher I, Stütz P. SDZ MRL 953, a novel immunostimulatory monosaccharidic lipid A analog with an improved therapeutic window in experimental sepsis. Antimicrob Agents Chemother. 1991 Mar;35(3):500-5. View Source
[2] National Library of Medicine. SDZ MRL 953 MeSH Supplementary Concept Data 2024. Registry Number: 123136-61-8. Entry Term: 2-deoxy-3,4-bis-O-(3-hydroxytetradecanoyl)-2-(3-hydroxytetradecanoylamido)-1-O-phosphono-alpha-D-glucopyranose. View Source
[3] Lam C, Schütze E, Hildebrandt J, Aschauer H, Liehl E, Macher I, Stütz P. SDZ MRL 953, a novel immunostimulatory monosaccharidic lipid A analog with an improved therapeutic window in experimental sepsis. Antimicrob Agents Chemother. 1991 Mar;35(3):500-5. View Source
SDZ MRL 953 vs. Other Lipid A Analogs
Lipid A analogs and LPS mimetics are not functionally interchangeable despite sharing structural homology and TLR4/MD-2 receptor engagement. SDZ MRL 953 is distinguished by an approximately 10⁴- to >7×10⁵-fold reduction in toxicity relative to LPS in galactosamine-sensitized mice, and a 1,000-fold lower potency than synthetic lipid A in TNF-α induction [1][2]. Other monosaccharide analogs in the same series, such as SDZ 281.288, exhibit significantly higher toxicity, while antagonist analogs like SDZ 880.431 demonstrate LPS-inhibitory rather than immunostimulatory activity [2]. Furthermore, SDZ MRL 953 induces a selective cytokine pattern—increasing G-CSF and IL-6 without elevating TNF-α, IL-1β, or IL-8—that is fundamentally distinct from LPS [3]. These quantitative differences in toxicity, cytokine selectivity, and functional outcome preclude generic substitution in research applications requiring defined immunomodulatory profiles.
LPS and native lipid A
LPS induces a broad proinflammatory cytokine storm; reported >10,000-fold difference in lethal toxicity may preclude direct replacement in models requiring low endotoxic potential.
Synthetic lipid A
Synthetic lipid A exhibits approximately 1,000-fold higher TNF-α induction potency; this may shift inflammatory readouts and compromise model consistency.
Other monosaccharide analogs (e.g., SDZ 281.288)
Structural analogs within the same series may display significantly higher toxicity or antagonist activity; cytokine profiles and functional outcomes are not interchangeable.
[1] Lam C, Schütze E, Hildebrandt J, Aschauer H, Liehl E, Macher I, Stütz P. SDZ MRL 953, a novel immunostimulatory monosaccharidic lipid A analog with an improved therapeutic window in experimental sepsis. Antimicrob Agents Chemother. 1991 Mar;35(3):500-5. View Source
[2] Manthey CL, Perera PY, Qureshi N, Stütz PL, Hamilton TA, Vogel SN. Induction of early gene expression in murine macrophages by synthetic lipid A analogs with differing endotoxic potentials. Infect Immun. 1993 May;61(5):2015-23. View Source
[3] Kiani A, Tschiersch A, Gaboriau E, Otto F, Seiz A, Knopf HP, Stütz P, Färber L, Haus U, Galanos C, Mertelsmann R, Engelhardt R. Downregulation of the proinflammatory cytokine response to endotoxin by pretreatment with the nontoxic lipid A analog SDZ MRL 953 in cancer patients. Blood. 1997 Aug 15;90(4):1673-83. View Source
SDZ MRL 953: Comparative Evidence
Toxicity Reduction vs. LPS
SDZ MRL 953 was directly compared to lipopolysaccharide (LPS) from Salmonella abortus equi in galactosamine-sensitized B6D2F1 mice, a standard model for evaluating endotoxin lethality [1].
Lethal toxicity vs. LPSHead-to-head
10⁴- to >7×10⁵-fold lower than LPS in galactosamine-sensitized mice
This >10,000-fold reduction in toxicity while retaining protective immunostimulatory activity directly translates to a substantially improved therapeutic window, a critical consideration for sepsis and immunocompromised patient models.
endotoxin tolerancesepsis prophylaxistherapeutic index
[1] Lam C, Schütze E, Hildebrandt J, Aschauer H, Liehl E, Macher I, Stütz P. SDZ MRL 953, a novel immunostimulatory monosaccharidic lipid A analog with an improved therapeutic window in experimental sepsis. Antimicrob Agents Chemother. 1991 Mar;35(3):500-5. View Source
TNF-α Induction Potency vs. Synthetic Lipid A
In a direct comparative study of synthetic lipid A analogs in murine macrophages, SDZ MRL 953 was evaluated alongside synthetic lipid A for TNF-α secretion induction [1].
TNF-α induction vs. synthetic lipid AHead-to-head
Approx. 1,000-fold lower potency in murine macrophages
SDZ MRL 953: detectable TNF-α induction at higher concentrations
Comparator Or Baseline
Synthetic lipid A: potent TNF-α inducer
Quantified Difference
Approximately 1,000-fold less potent than synthetic lipid A at inducing TNF-α secretion
Conditions
Murine macrophages, in vitro stimulation, TNF-α protein secretion assay
Why This Matters
The 1,000-fold reduction in TNF-α induction potency correlates with the compound's markedly reduced endotoxic potential and supports its classification as a nontoxic immunostimulant, distinguishing it from highly proinflammatory lipid A analogs.
cytokine modulationTLR4 agonisminflammation
[1] Manthey CL, Perera PY, Qureshi N, Stütz PL, Hamilton TA, Vogel SN. Induction of early gene expression in murine macrophages by synthetic lipid A analogs with differing endotoxic potentials. Infect Immun. 1993 May;61(5):2015-23. View Source
Selective Cytokine Profile: G-CSF and IL-6
In a double-blind, randomized, vehicle-controlled Phase I clinical trial, cancer patients received intravenous SDZ MRL 953 followed by endotoxin challenge (Salmonella abortus equi, 2 ng/kg) [1].
Selective cytokine profileReported
Increased G-CSF and IL-6; no elevation of TNF-α, IL-1β, IL-8 in human Phase I
Distinct cytokine context for granulopoiesis research
Double-blind, vehicle-controlled; n=20 cancer patients
Increased granulocyte counts and serum levels of G-CSF and IL-6; did NOT increase TNF-α, IL-1β, or IL-8
Comparator Or Baseline
Vehicle control; additionally, this profile differs markedly from LPS which induces TNF-α, IL-1β, and IL-8
Quantified Difference
Qualitative difference: selective induction of G-CSF/IL-6 without proinflammatory cytokines; post-endotoxin challenge, pretreatment with SDZ MRL 953 markedly reduced TNF-α, IL-1β, IL-8, IL-6, and G-CSF release compared to vehicle control
Conditions
Cancer patients (n=20), intravenous escalating doses, human Phase I trial
Why This Matters
This selective cytokine profile—enhancing granulopoiesis (G-CSF) without triggering harmful systemic inflammation—represents a therapeutically desirable phenotype not observed with LPS or more toxic lipid A analogs, supporting applications in myelosuppressive conditions.
cytokine profileimmunomodulationG-CSF
[1] Kiani A, Tschiersch A, Gaboriau E, Otto F, Seiz A, Knopf HP, Stütz P, Färber L, Haus U, Galanos C, Mertelsmann R, Engelhardt R. Downregulation of the proinflammatory cytokine response to endotoxin by pretreatment with the nontoxic lipid A analog SDZ MRL 953 in cancer patients. Blood. 1997 Aug 15;90(4):1673-83. View Source
Prophylactic Protection in Sepsis Models
In a novel advanced sepsis model where antibiotic therapy was initiated only after mice appeared moribund, the effect of SDZ MRL 953 as an adjunct to cefotaxime or gentamicin was evaluated [1].
Advanced sepsis rescueMethod context
Combined with antibiotics, rescued moribund mice; antibiotics alone failed
Survival benefit in antibiotic-combination model
E. coli / S. aureus advanced sepsis; myelosuppressed and normal hosts
Pretreatment with a single dose of SDZ MRL 953 1 day prior to microbial inoculation dramatically improved curative effects of antibiotics; long-term survival significantly enhanced with increasing doses
Comparator Or Baseline
Neither pretreatment with immunostimulant alone nor therapy with high-dose antibiotics alone protected moribund animals from fatal sepsis
Quantified Difference
Qualitative: survival rescued only with combined SDZ MRL 953 + antibiotic regimen; peritoneal macrophages from SDZ MRL 953-pretreated animals were primed for enhanced reactive oxygen metabolite production
Conditions
Normal or myelosuppressed mice, advanced sepsis caused by Escherichia coli or Staphylococcus aureus, antibiotic treatment initiated at moribund stage
Why This Matters
This demonstrates SDZ MRL 953's unique ability to rescue otherwise fatal infections when combined with antibiotics, providing a distinct functional advantage over antibiotics alone or other immunostimulants lacking this synergistic rescue capacity in advanced disease models.
[1] Lam C, Schütze E, Liehl E, Stütz P. Effect of SDZ MRL 953 on the survival of mice with advanced sepsis that cannot be cured by antibiotics alone. Antimicrob Agents Chemother. 1991 Mar;35(3):506-11. View Source
Acute Lung Injury Attenuation
The protective effect of SDZ MRL 953 pretreatment on E. coli endotoxin-induced acute lung injury was assessed in guinea pigs, comparing different pretreatment intervals [1].
Acute lung injury attenuationHead-to-head
12 h pretreatment reduced lung injury markers; 10 min pretreatment ineffective
Time-dependent tolerance induction context
Guinea pig model; wet/dry ratio and albumin accumulation endpoints
SDZ MRL 953 (2 mg/kg IV) administered 12 h before LPS reduced both parameters of acute lung injury
Comparator Or Baseline
LPS alone group (2 mg/kg IV); SDZ MRL 953 administered 10 min before LPS showed no protective effect
Quantified Difference
Significant reduction in lung injury parameters only with 12 h pretreatment; no protection with 10 min pretreatment
Conditions
Guinea pigs, intravenous E. coli LPS (2 mg/kg), lung tissue sampled 4 h post-LPS
Why This Matters
The time-dependent protective effect (12 h required for efficacy) indicates that SDZ MRL 953 acts through induction of tolerance mechanisms rather than direct receptor antagonism, informing optimal dosing schedules for prophylactic applications in endotoxin-mediated injury models.
[1] O'Leary EC, Evans GF, Zuckerman SH. Effects of pretreatment with SDZ MRL 953, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. Clin Diagn Lab Immunol. 1995 Nov;2(6):672-7. View Source
Favorable Therapeutic Index Classification
A panel of six structurally diverse lipid A analogs, including three monosaccharides and three disaccharides, were evaluated in murine macrophages for gene induction and therapeutic potential [1].
Therapeutic index classificationReported
Favorable index rank among 6 lipid A analogs; SDZ 281.288 ranked poor
Ranked comparator context for immunostimulant selection
Structures with favorable vs. poor therapeutic indices were not different with regard to gene induction patterns; differentiation based on functional toxicity outcomes
This classification distinguishes SDZ MRL 953 from closely related monosaccharide analogs like SDZ 281.288 (more toxic, poor therapeutic index) and SDZ 880.431 (LPS antagonist), providing a direct basis for selecting SDZ MRL 953 specifically when an immunostimulant with a favorable safety margin is required.
[1] Manthey CL, Perera PY, Qureshi N, Stütz PL, Hamilton TA, Vogel SN. Induction of early gene expression in murine macrophages by synthetic lipid A analogs with differing endotoxic potentials. Infect Immun. 1993 May;61(5):2015-23. View Source
SDZ MRL 953: Research Applications
Sepsis Prophylaxis & Antibiotic Adjuvant
SDZ MRL 953 is indicated for studies of prophylactic immunostimulation in experimental sepsis models, particularly where antibiotics alone fail to rescue moribund animals. Evidence demonstrates that a single 1-day pretreatment dose dramatically enhances the curative effects of cefotaxime or gentamicin in advanced sepsis caused by E. coli or S. aureus [1]. The compound's 10⁴- to >7×10⁵-fold lower toxicity than LPS in galactosamine-sensitized mice further supports its suitability for sepsis models where endotoxin lethality must be minimized [2].
Selective G-CSF/IL-6 Cytokine Modulation
For investigations of TLR4-mediated immunomodulation requiring selective cytokine induction, SDZ MRL 953 provides a unique profile: in human Phase I data, the compound increased granulocyte counts and serum G-CSF/IL-6 without elevating TNF-α, IL-1β, or IL-8 [1]. This contrasts with LPS, which induces all proinflammatory cytokines, and with more toxic analogs like SDZ 281.288 [2]. This selective pattern makes SDZ MRL 953 a defined tool for studying biased TLR4 signaling and granulopoiesis.
Endotoxin Tolerance & Lung Injury Prophylaxis
SDZ MRL 953 is appropriate for research on endotoxin tolerance mechanisms and prophylaxis of endotoxin-mediated acute lung injury. Studies in guinea pigs show that SDZ MRL 953 (2 mg/kg IV) administered 12 hours before LPS challenge significantly attenuates lung injury parameters (wet/dry weight ratio, albumin accumulation), whereas administration 10 minutes before challenge provides no protection [1]. This time-dependent effect indicates tolerance induction rather than receptor blockade, providing a defined experimental system for studying tolerance mechanisms.
Myelosuppression & Immunocompromised Models
Based on its selective G-CSF elevation and enhanced nonspecific immunity [1], SDZ MRL 953 is indicated for studies in myelosuppressed host models where endogenous granulopoiesis stimulation is desired without triggering systemic inflammation. The compound's protective efficacy in myelosuppressed mice challenged with microbial infections [2] supports its use in chemotherapy- or irradiation-induced immunocompromise research. The favorable therapeutic index relative to LPS and other lipid A analogs [3] makes it particularly suitable for extended-dosing studies in vulnerable host models.
Application
Selection Property
Validation Focus
Sepsis model antibiotic-adjuvant research
Reported survival benefit with antibiotic co-administration in moribund models
Endotoxin tolerance and lung injury prophylaxis models
Time-dependent tolerance induction (12 h window)
Tolerance mechanism endpoints; organ injury parameter reduction
Myelosuppressed host model research
G-CSF elevation without systemic inflammation
Infection challenge under immunocompromised conditions; granulocyte recovery
[1] Lam C, Schütze E, Liehl E, Stütz P. Effect of SDZ MRL 953 on the survival of mice with advanced sepsis that cannot be cured by antibiotics alone. Antimicrob Agents Chemother. 1991 Mar;35(3):506-11. View Source
[2] Lam C, Schütze E, Hildebrandt J, Aschauer H, Liehl E, Macher I, Stütz P. SDZ MRL 953, a novel immunostimulatory monosaccharidic lipid A analog with an improved therapeutic window in experimental sepsis. Antimicrob Agents Chemother. 1991 Mar;35(3):500-5. View Source
[3] Kiani A, Tschiersch A, Gaboriau E, Otto F, Seiz A, Knopf HP, Stütz P, Färber L, Haus U, Galanos C, Mertelsmann R, Engelhardt R. Downregulation of the proinflammatory cytokine response to endotoxin by pretreatment with the nontoxic lipid A analog SDZ MRL 953 in cancer patients. Blood. 1997 Aug 15;90(4):1673-83. View Source
[4] Manthey CL, Perera PY, Qureshi N, Stütz PL, Hamilton TA, Vogel SN. Induction of early gene expression in murine macrophages by synthetic lipid A analogs with differing endotoxic potentials. Infect Immun. 1993 May;61(5):2015-23. View Source
[5] O'Leary EC, Evans GF, Zuckerman SH. Effects of pretreatment with SDZ MRL 953, a novel immunostimulatory lipid A analog, on endotoxin-induced acute lung injury in guinea pigs. Clin Diagn Lab Immunol. 1995 Nov;2(6):672-7. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.